molecular formula C7H7F3N2O B1409200 2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227603-65-7

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409200
CAS No.: 1227603-65-7
M. Wt: 192.14 g/mol
InChI Key: QWYZTJHAXBPGTD-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is a multifunctional pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a versatile building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The presence of the electron-withdrawing trifluoromethyl group is a key structural feature, known to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving their drug-like properties . The simultaneous presence of the amino and hydroxymethyl groups on the pyridine ring provides two distinct handles for further chemical modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . In scientific research, such trifluoromethylated amino alcohols are explored for their potential as intermediates in the preparation of trifluoromethylated peptidomimetics and other biologically active molecules . While the specific biological activity of this compound is not fully documented, its structural analogs are investigated in various fields, including medicinal chemistry and virology, for potential therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care, using appropriate personal protective equipment.

Properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZTJHAXBPGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves nucleophilic substitution of halogenated trifluoromethylpyridines (chlorides, bromides, or fluorides) with ammonia or ammonia derivatives, often facilitated by catalysts such as cuprous chloride. The reaction typically occurs under elevated temperatures and pressures in sealed vessels (autoclaves).

Reaction Scheme

$$
\text{Halogenated trifluoromethylpyridine} + \text{NH}_3 \xrightarrow{\text{catalyst, heat}} \text{2-Amino-6-(trifluoromethyl)pyridine-4-methanol}
$$

Key Conditions & Parameters

Parameter Details
Starting Material 2-chloropyridine-4-methanol derivatives with trifluoromethyl substitution (e.g., 2-chloro-4,6-bis(trifluoromethyl)pyridine)
Ammonia Source Aqueous ammonia (20-40%) or anhydrous ammonia
Catalyst Cuprous chloride (1-30 parts per 100 parts of substrate)
Temperature 100°C to 180°C, optimal around 150°C
Pressure 2 to 120 atm, depending on temperature and vessel design
Reaction Time 5 to 100 hours

Representative Example

In a typical procedure, 40.8 g of 3-chloro-5-trifluoromethylpyridine, 12.2 g of cuprous chloride, and 76.5 g of liquid ammonia are reacted in a 300-mL autoclave at 150°C for 63 hours. Post-reaction, the mixture is cooled, and the product is extracted with methylene chloride, followed by distillation to yield 2-amino-5-trifluoromethylpyridine .

Cyclization and Nitrile Intermediates Approach

Method Overview

This strategy involves synthesizing nitrile intermediates bearing the trifluoromethyl group, followed by cyclization and reduction to produce the amino derivative.

Reaction Pathway

  • Synthesis of nitrile intermediates via fluorination and substitution reactions.
  • Cyclization of nitriles to form pyridine rings.
  • Reduction of nitriles or imines to amines.

Key Conditions & Parameters

Parameter Details
Starting Material Difluorinated acetylenic compounds, nitrile precursors
Reagents 2,2-Difluoroacetic anhydride, hydrazines, or hydroxylamine derivatives
Catalysts Zinc, palladium, or other reducing agents
Reaction Conditions Mild to moderate temperatures (50-150°C), often in solvents like acetic acid or dioxane

Representative Example

A multi-step synthesis involves reacting 2,2-difluoroacetic anhydride with ethyl vinyl ether to produce enone intermediates, which undergo nitrile formation, cyclization with hydrobromic acid, and reduction with zinc. This yields This compound with good yields and scalability.

Ammonolysis of Halogenated Precursors

Method Overview

This method employs ammonolysis of halogenated pyridine derivatives, often in the presence of catalysts and under controlled temperature and pressure conditions, to directly replace halogens with amino groups.

Reaction Conditions & Parameters

Parameter Details
Starting Material 2-chloropyridine-4-methanol derivatives with trifluoromethyl groups
Ammonia 99% aqueous ammonia or liquid ammonia
Catalyst Cuprous bromide or chloride
Temperature 110°C to 180°C
Pressure 6 to 120 atm
Reaction Time 15 to 63 hours

Representative Example

In a typical setup, 30 g of 2-chloropyridine-4-methanol with trifluoromethyl substitution, 9 g of cuprous bromide, and 90 g of ammonia are reacted at 110°C under 6 atm pressure for 15 hours. The product, This compound , is obtained with an 80% yield after purification.

Purification and Characterization

The final compounds are generally purified by:

  • Extraction with organic solvents such as methylene chloride, benzene, or diethyl ether.
  • Washing with saline solutions to remove inorganic impurities.
  • Concentration under reduced pressure.
  • Crystallization from suitable solvents like n-hexane or heptane.

The purity is confirmed via melting point analysis, NMR, and mass spectrometry.

Data Summary Table

Method Starting Material Reagents & Catalyst Conditions Yield Remarks
Direct Amination 2-chloropyridine-4-methanol derivatives NH₃, Cuprous chloride 100–180°C, 6–120 atm, 15–63 hrs 80–90% Suitable for scale-up, high purity
Cyclization & Nitrile Difluorinated acetylenic compounds Hydrobromic acid, zinc 50–150°C 60–77% Multi-step, scalable
Ammonolysis Halogenated trifluoromethylpyridines NH₃, Cuprous bromide 110–180°C, 6–15 hrs 80% Efficient, direct

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid.

    Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is C6H5F3N2O. It features:

  • An amino group at the 2-position,
  • A hydroxymethyl group at the 4-position,
  • A trifluoromethyl group at the 6-position.

These functional groups contribute to the compound's unique chemical reactivity and potential biological activity.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its derivatives are explored for developing new pharmaceuticals and agrochemicals due to their enhanced stability and reactivity.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . The trifluoromethyl group enhances membrane permeability, allowing better cellular penetration and interaction with biological targets.

Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent due to its unique structure, which facilitates interactions with enzymes and receptors. Its ability to form hydrogen bonds with proteins may influence their activity significantly.

Industrial Applications

In industry, it is utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), where its chemical properties contribute to improved performance characteristics.

Case Studies

Study ReferenceFocus AreaFindings
Agrochemical ApplicationsDemonstrated effectiveness as an herbicide precursor, showcasing its utility in crop protection.
Pharmaceutical DevelopmentHighlighted its role as a scaffold in drug design, particularly for compounds targeting cancer cells.
Material ScienceExplored its application in OLED technology, indicating enhanced efficiency due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The hydroxymethyl group can undergo metabolic transformations, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Positions) Molecular Weight Physical State/MP (°C) Key Properties/Applications References
2-Amino-6-(trifluoromethyl)pyridine-4-methanol -NH₂ (2), -CF₃ (6), -CH₂OH (4) ~192.1* Not reported Pharmaceutical intermediate
2-Chloro-6-(trifluoromethyl)pyridine-4-methanol -Cl (2), -CF₃ (6), -CH₂OH (4) 211.57 Liquid (RT) Reactive intermediate for substitutions
(2-Amino-6-methylpyridin-4-yl)methanol -NH₂ (2), -CH₃ (6), -CH₂OH (4) 150.17 Not reported Lower lipophilicity; simpler synthesis
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol -Cl (6), -CF₃ (4), -CH₂OH (2) 211.57 Liquid (RT) Altered substitution pattern; steric effects
2-Amino-4-(4-chlorophenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile -NH₂ (2), -SPh (6), -Cl-C₆H₄ (4) 393.87 236–237 (solid) Adenosine receptor targeting; high polarity

*Calculated based on analogous structures.

Key Findings:

Electronic Effects: The CF₃ group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring compared to methyl-substituted analogs like (2-Amino-6-methylpyridin-4-yl)methanol . This property facilitates nucleophilic aromatic substitution reactions, critical in drug synthesis.

Reactivity: Chloro-substituted analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridine-4-methanol) exhibit higher reactivity in cross-coupling reactions due to the leaving-group capability of Cl, whereas the amino group in the parent compound may limit such pathways .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227603-65-7) is a trifluoromethyl-substituted pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F3N2O. The compound features:

  • Amino group at the 2-position
  • Hydroxymethyl group at the 4-position
  • Trifluoromethyl group at the 6-position

The trifluoromethyl group significantly enhances lipophilicity and stability, making this compound a valuable candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its unique chemical structure allows it to interact with biological targets effectively. The presence of both amino and hydroxymethyl groups facilitates hydrogen bonding with proteins, which may influence their activity and stability.

In vitro studies have shown that compounds with similar structural features can exhibit significant antimycobacterial properties. A related study demonstrated that modifications to the trifluoromethyl group can influence the potency against Mycobacterium tuberculosis (Mtb) strains, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. The trifluoromethyl substituent is known to enhance interactions with cellular targets, potentially inhibiting enzymes or receptors involved in tumor growth. For instance, structural analogs have been investigated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which play a role in different cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

  • The position of the trifluoromethyl group affects potency; para-substitution generally yields better results compared to ortho or meta positions .
  • The presence of lipophilic substituents enhances activity, while polar substitutions can be detrimental .

In Vitro and In Vivo Studies

  • Antimycobacterial Activity : A study evaluated the compound's efficacy in various assay conditions against different Mtb strains, revealing promising minimum inhibitory concentrations (MIC). For example:
    StrainMIC (mg/L)Media Conditions
    Erdman17H9 + glycerol + ADC + Tween 80
    H37Rv0.57H9 + glycerol + ADC + Tween 80
    Erdman>167H12 + casitone + palmitic acid
    These results indicate significant antimicrobial potential under specific conditions .
  • Anticancer Studies : In a study focusing on BCAT inhibitors, compounds structurally related to this compound were tested for cellular activity. The findings suggested that modifications enhancing cell permeability could lead to improved anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-6-(trifluoromethyl)pyridine-4-methanol, and how can reaction yields be improved?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via sequential functionalization of pyridine derivatives. For example, trifluoromethylation of pyridine precursors using reagents like BrCH2CF3 in anhydrous Et2O or THF, followed by amino and methanol group introduction via reductive amination or hydroxylation (e.g., NaBH4 in methanol) .
  • Yield Optimization : Use catalytic conditions (e.g., Pd/C for hydrogenation) and inert atmospheres (N2/Ar) to stabilize reactive intermediates. Evidence suggests that yields for similar pyridine-methanol derivatives improved from ~30% to >80% by optimizing reaction time and stoichiometry of NaH in THF .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

  • NMR Analysis : Use 1H^1H-NMR to verify methylene (-CH2OH) and amine (-NH2) protons (δ 4.2–5.1 ppm and δ 6.8–7.2 ppm, respectively). 19F^{19}F-NMR is critical to confirm the trifluoromethyl group (δ -60 to -70 ppm) .
  • LC-MS and FTIR : LC-MS (ESI+) identifies the molecular ion peak ([M+H]+) for exact mass validation. FTIR confirms hydroxyl (-OH, ~3300 cm1^{-1}) and amine (-NH2, ~1600 cm1^{-1}) functional groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc, 3:1 to 1:2) to separate polar byproducts. For higher purity, employ preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
  • Crystallization : Recrystallize from ethanol/water mixtures (1:3) to obtain high-purity solids. Similar pyridine derivatives achieved >95% purity via slow evaporation .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridine ring’s C4 position, enhancing reactivity toward nucleophiles like amines or alkoxides. Compare with methyl-substituted analogs, which show slower kinetics due to weaker inductive effects .
  • Experimental Design : Conduct kinetic studies (e.g., UV-Vis monitoring at 260 nm) in DMF or DMSO with controlled equivalents of nucleophiles (e.g., NaN3, KCN). Quantify rate constants (kk) using pseudo-first-order approximations .

Q. What strategies resolve contradictions in biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

  • Assay Optimization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. For conflicting IC50 values, validate via orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
  • Solubility Correction : Use co-solvents (≤5% DMSO) to mitigate aggregation. Pre-treat compounds with sonication in PBS to confirm monomeric dispersion .

Q. How can computational modeling predict the compound’s binding affinity to protein targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB) of target proteins. Parameterize the trifluoromethyl group with partial charges derived from NIST data (DFT/B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the methanol group and catalytic residues (e.g., Asp86 in kinase X) .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (0.1% formic acid) with MRM transitions for parent (m/z 223→179) and major degradants (e.g., carboxylic acid derivative, m/z 237→193) .
  • Stress Testing : Expose the compound to 3% H2O2 at 40°C for 48 hours. Monitor hydroxyl radical-mediated oxidation via EPR spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(trifluoromethyl)pyridine-4-methanol
Reactant of Route 2
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2-Amino-6-(trifluoromethyl)pyridine-4-methanol

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